molecular formula C14H18O4 B14811426 Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate

Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate

Cat. No.: B14811426
M. Wt: 250.29 g/mol
InChI Key: ISIDDDJFIDBSKS-UHFFFAOYSA-N
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Description

Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and an ethoxymethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(ethoxymethoxy)benzaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.

    Medicine: Research into the medicinal properties of this compound and its derivatives may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and the ethoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: This compound has a similar structure but with an ethyl group instead of a methyl group.

    Phenol, 4-ethyl-2-methoxy-: This compound has a phenol group with an ethyl and methoxy substitution.

Uniqueness

Methyl2-(4-(ethoxymethoxy)phenyl)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the ethoxymethoxy group, which confer distinct chemical properties and potential applications. Its structural features allow for specific interactions that may not be possible with similar compounds.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-[4-(ethoxymethoxy)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O4/c1-3-17-9-18-11-6-4-10(5-7-11)12-8-13(12)14(15)16-2/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

ISIDDDJFIDBSKS-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC=C(C=C1)C2CC2C(=O)OC

Origin of Product

United States

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